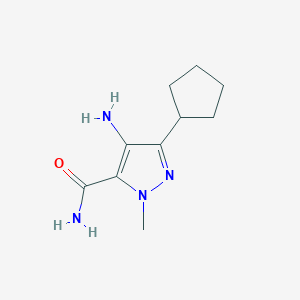
Ácido 5-metoxi-1H-pirazol-3-carboxílico
Descripción general
Descripción
5-Methoxy-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound characterized by a pyrazole ring substituted with a methoxy group at the 5-position and a carboxylic acid group at the 3-position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of hydrazine with a suitable β-diketone or β-ketoester followed by cyclization.
Modern Methods: Advances in synthetic chemistry have introduced more efficient routes, such as the use of microwave-assisted synthesis or metal-catalyzed reactions, which offer higher yields and shorter reaction times.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and green chemistry principles are often employed to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.
Reduction: Reduction reactions can be performed on the pyrazole ring to produce various reduced derivatives.
Substitution: The methoxy group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Amides, esters, and carboxylic acids.
Reduction Products: Reduced pyrazoles and their derivatives.
Substitution Products: Substituted pyrazoles with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methoxy-1H-pyrazole-3-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored the use of this compound and its derivatives in drug development. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known to have a broad range of targets due to their versatile scaffolds in organic synthesis and medicinal chemistry .
Mode of Action
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with targets . This could potentially result in changes in the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazole derivatives are known to have a wide range of applications in major fields, including in the pharmaceutical industry , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The solubility of similar compounds, such as 3-methylpyrazole-5-carboxylic acid, in dimethyl sulfoxide (dmso) is noted , which could potentially impact the bioavailability of 5-methoxy-1H-pyrazole-3-carboxylic acid.
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities , suggesting that 5-methoxy-1H-pyrazole-3-carboxylic acid may have diverse molecular and cellular effects.
Action Environment
It is known that the structure of pyrazoles can be influenced by environmental factors such as ph, which can result in changes in their reactivity and properties .
Análisis Bioquímico
Biochemical Properties
5-methoxy-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit D-amino acid oxidase (DAO), an enzyme involved in the oxidative deamination of D-amino acids . This interaction helps protect DAO cells from oxidative stress induced by D-Serine. Additionally, 5-methoxy-1H-pyrazole-3-carboxylic acid can form hydrogen bonds with other molecules, influencing its reactivity and biological activity .
Cellular Effects
The effects of 5-methoxy-1H-pyrazole-3-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in certain cancer cell lines, thereby inhibiting cell proliferation . Furthermore, its interaction with cellular proteins can modulate metabolic pathways, affecting overall cell function.
Molecular Mechanism
At the molecular level, 5-methoxy-1H-pyrazole-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of D-amino acid oxidase is a result of direct binding to the enzyme’s active site . This binding alters the enzyme’s conformation, reducing its activity. Additionally, 5-methoxy-1H-pyrazole-3-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-methoxy-1H-pyrazole-3-carboxylic acid in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity can diminish over time due to gradual degradation . Long-term exposure to 5-methoxy-1H-pyrazole-3-carboxylic acid in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 5-methoxy-1H-pyrazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing adverse outcomes .
Metabolic Pathways
5-methoxy-1H-pyrazole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as D-amino acid oxidase, influencing the oxidative deamination of D-amino acids . This interaction can alter metabolic flux and metabolite levels, impacting overall cellular metabolism. Additionally, the compound’s ability to form hydrogen bonds with other molecules can affect its participation in various biochemical reactions .
Transport and Distribution
The transport and distribution of 5-methoxy-1H-pyrazole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, its interaction with membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can affect its distribution within the cytoplasm and organelles.
Subcellular Localization
5-methoxy-1H-pyrazole-3-carboxylic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular environment. For example, its presence in the mitochondria can impact mitochondrial function and energy metabolism.
Comparación Con Compuestos Similares
Pyrazole: The parent compound without substitutions.
Methoxy-substituted Pyrazoles: Compounds with methoxy groups at different positions on the pyrazole ring.
Carboxylic Acid-substituted Pyrazoles: Compounds with carboxylic acid groups at different positions.
Uniqueness: 5-Methoxy-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its combination of a methoxy group and a carboxylic acid group provides distinct chemical properties compared to other pyrazole derivatives.
Propiedades
IUPAC Name |
3-methoxy-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-4-2-3(5(8)9)6-7-4/h2H,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPOKZYHRLRMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717406 | |
| Record name | 3-Methoxy-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881693-06-7 | |
| Record name | 5-Methoxy-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881693-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487747.png)





![2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B1487758.png)
![[1-(4-Ethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1487759.png)



![{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1487765.png)

